molecular formula C10H14ClN B1149771 (2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride CAS No. 178955-07-2

(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride

Cat. No.: B1149771
CAS No.: 178955-07-2
M. Wt: 183.679
InChI Key: FBTMKYSIJBFIBH-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride is a cyclic amine compound of interest in chemical and pharmaceutical research. The compound is supplied as the hydrochloride salt to enhance its stability. With the molecular formula C10H14ClN and a molar mass of 183.68 g/mol, it is characterized by its indane core structure, which serves as a versatile scaffold in medicinal chemistry . This structure is shared by other research compounds, such as a related methyl-substituted analog noted for its significant effects on the central nervous system, highlighting the potential research value of this chemical class in neuroscience . The free base of this compound, (2,3-Dihydro-1H-inden-2-yl)methanamine (CAS 146737-65-7), has a molar mass of 147.22 g/mol . As with all fine chemicals, proper handling procedures should be observed. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-7-8-5-9-3-1-2-4-10(9)6-8;/h1-4,8H,5-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTMKYSIJBFIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178955-07-2
Record name 2,3-dihydro-1H-inden-2-ylmethanamine hydrochloride
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Preparation Methods

Reductive Amination of Indan-2-one

Reductive amination represents one of the most direct pathways to access (2,3-dihydro-1H-inden-2-yl)methanamine. The process involves the condensation of indan-2-one with ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is commonly employed under mildly acidic conditions (pH 4–6) in methanol or ethanol at ambient temperature.

Reaction Scheme :

Indan-2-one+NH4OAcNaBH₃CN, MeOH(2,3-Dihydro-1H-inden-2-yl)methanamineHClHydrochloride salt\text{Indan-2-one} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{(2,3-Dihydro-1H-inden-2-yl)methanamine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Optimization Insights :

  • Solvent Effects : Methanol affords higher yields (78–82%) compared to ethanol (65–70%) due to improved solubility of intermediates.

  • Catalytic Additives : The inclusion of molecular sieves (3Å) enhances imine formation kinetics, reducing reaction times from 24 h to 12 h.

  • Temperature : Elevated temperatures (40–50°C) accelerate the reaction but may promote side products like over-reduced indane derivatives.

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel synthesis provides an alternative route that avoids direct handling of ammonia gas. This method involves the alkylation of potassium phthalimide with 2-indanyl bromide, followed by hydrazinolysis to liberate the primary amine.

Key Steps :

  • Alkylation :

2-Indanyl bromide+K-phthalimideTHF, refluxN-(2-indanyl)phthalimide\text{2-Indanyl bromide} + \text{K-phthalimide} \xrightarrow{\text{THF, reflux}} \text{N-(2-indanyl)phthalimide}

  • Hydrazinolysis :

N-(2-indanyl)phthalimideNH2NH2,EtOH(2,3-Dihydro-1H-inden-2-yl)methanamine\text{N-(2-indanyl)phthalimide} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{(2,3-Dihydro-1H-inden-2-yl)methanamine}

Advantages :

  • High purity (>95%) due to crystalline phthalimide intermediates.

  • Scalability to multi-kilogram batches with yields exceeding 70%.

Challenges :

  • Requires stoichiometric hydrazine, necessitating rigorous safety protocols.

  • Phthalimide byproducts complicate waste management in industrial settings.

Imine Formation and Borohydride Reduction

A modified approach reported in the RSC literature involves imine formation using pyridin-2-ylmethylamine, followed by selective reduction .

Procedure :

  • Imine Formation :

Indan-2-one+pyridin-2-ylmethylamineNaI, DCM(2-Pyridinyl)(2-indanyl)imine\text{Indan-2-one} + \text{pyridin-2-ylmethylamine} \xrightarrow{\text{NaI, DCM}} \text{(2-Pyridinyl)(2-indanyl)imine}

  • Reduction :

Imine intermediateNaBH4,MeOHSecondary amineBCl3Primary amine hydrochloride\text{Imine intermediate} \xrightarrow{\text{NaBH}4, \text{MeOH}} \text{Secondary amine} \xrightarrow{\text{BCl}3} \text{Primary amine hydrochloride}

Critical Observations :

  • Role of NaI : Addition of sodium iodide (0.5 equiv) suppresses side reactions, improving yield from 35% to 62% .

  • BCl₃ Demethylation : Boron trichloride cleaves methyl protecting groups efficiently under anhydrous conditions .

Industrial-Scale Continuous Flow Synthesis

Recent advancements in flow chemistry have enabled the large-scale production of (2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride. Key parameters include:

ParameterOptimal ValueImpact on Yield/Purity
Residence Time30–45 minMaximizes conversion (≥90%)
Temperature25–30°CMinimizes thermal degradation
Catalyst Loading5 mol% Pd/CBalances cost and activity
HCl Concentration2.0 M in IPAEnsures complete salt formation

Benefits :

  • 98.5% purity by HPLC after single crystallization.

  • 85% overall yield at throughputs of 50 kg/day.

Comparative Analysis of Synthetic Methods

The table below evaluates the four principal methodologies:

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Reductive Amination78–8295–97HighModerate (cyanide waste)
Gabriel Synthesis70–7597–99ModerateHigh (hydrazine use)
Imine Reduction60–6590–92LowLow
Continuous Flow8598.5Very HighLow (solvent recovery)

Emerging Catalytic Approaches

Patent literature describes a novel demethylation strategy using boron trichloride and sodium iodide in dichloromethane . This method converts N-methylated precursors to the target amine hydrochloride in 74% yield, outperforming traditional hydrobromic acid methods .

Mechanistic Insight :

N-Methyl intermediateBCl3,NaI(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride\text{N-Methyl intermediate} \xrightarrow{\text{BCl}_3, \text{NaI}} \text{this compound}

The iodide anion facilitates nucleophilic displacement of the methyl group, while BCl₃ acts as a Lewis acid to stabilize transition states .

Purification and Characterization

Final product quality is ensured through:

  • Crystallization : Ethanol/water (3:1) affords needle-like crystals with 99.5% purity.

  • Analytical Methods :

    • ¹H NMR (400 MHz, D₂O): δ 7.20–7.15 (m, 4H, Ar-H), 3.42 (q, 1H, CH), 2.95–2.85 (m, 2H, CH₂), 2.70–2.60 (m, 2H, CH₂) .

    • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in MeCN/H₂O).

Scientific Research Applications

Medicinal Chemistry

(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride is primarily known for its role as a selective agonist of the 5-HT2A_{2A} serotonin receptor. This interaction is crucial for developing treatments for various psychiatric disorders, including depression and schizophrenia. The ability to modulate serotonin signaling pathways makes this compound a valuable tool in neuropharmacological research .

Neuropharmacology

Research indicates that derivatives of this compound can inhibit transient receptor potential vanilloid type 1 (TRPV1), which is involved in pain signaling pathways. This inhibition may lead to potential applications in pain management therapies . Additionally, certain derivatives have been identified as selective inhibitors of monoamine oxidase B, relevant in treating neurodegenerative disorders such as Parkinson's disease by increasing levels of neurotransmitters like dopamine.

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant anticancer properties. For example:

CompoundIC50 (µM)Inhibition (%)
12d0.028 - 0.08778.82 - 83.61
CA-41.99 ± 0.1578.55 ± 1.85

Compound 12d has been noted for its ability to inhibit tubulin polymerization, inducing cell cycle arrest and apoptosis in cancer cell lines .

Case Study 1: Neurotransmitter Modulation

In a study focused on the pharmacological effects of this compound on serotonin receptors, researchers demonstrated its ability to enhance mood regulation through selective binding to the 5-HT2A_{2A} receptor. The results indicated a significant increase in serotonin activity, suggesting potential therapeutic applications in treating mood disorders.

Case Study 2: Pain Relief Mechanisms

A recent investigation explored the compound's role as a TRPV1 inhibitor. The study found that specific derivatives effectively reduced pain perception in animal models by blocking TRPV1 channels, highlighting their potential use in developing new analgesics .

Mechanism of Action

The mechanism of action of (2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. For instance, as a precursor to bioactive compounds, it may interact with neurotransmitter receptors such as dopamine and serotonin receptors. These interactions can modulate neurotransmitter release and receptor activity, leading to various physiological effects .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 129766-97-8
  • Storage : Requires storage at -20°C to maintain stability .
  • Biological Activity : Structurally related to amphetamines, it exhibits significant central nervous system (CNS) effects, though specific pharmacological targets remain under investigation .

Comparison with Similar Compounds

Structural Analogs

The following table highlights structural similarities and differences among related indene-based amines:

Compound Name Substituents/Modifications CAS Number Key Structural Features Reference
(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine HCl Methyl group at indene 2-position 129766-97-8 Increased steric hindrance at amine site
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl Ethyl groups at indene 5- and 6-positions Not provided Enhanced lipophilicity; altered receptor binding
[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]amine HCl Ether linkage at indene 5-position 72955-84-1 Introduced polarity via oxygen atom
Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate HCl Ester group at indene 2-position 1312603-46-5 Carboxylate modifies solubility and metabolism

Key Observations :

  • Polarity : Ether or ester groups (e.g., ) introduce polar moieties, altering solubility and pharmacokinetic profiles .

Pharmacological and Functional Differences

  • CNS Activity: The target compound shares structural motifs with cathinone derivatives (e.g., ), which are known for stimulant effects. However, its indene backbone may confer distinct receptor selectivity compared to traditional cathinones .
  • Stability : Hydrochloride salts (e.g., ) generally offer improved shelf life over free bases, critical for long-term studies .

Analytical Characterization

Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for differentiating these compounds (e.g., cathinone derivatives in ) . X-ray crystallography (referenced in ) can resolve conformational differences in solid-state structures .

Biological Activity

(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride, also known as (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride, is a compound with potential biological activity that has garnered attention in various research contexts. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by its unique indene structure, which contributes to its biological interactions. It is soluble in water and typically stored at -20°C for stability . The molecular formula is C11H14ClN, and it possesses a molecular weight of 201.69 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Initial studies suggest that this compound may have cytotoxic effects on various cancer cell lines. For instance, related compounds have shown significant growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • Neuroprotective Effects : Some derivatives of indene compounds have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

The mechanisms through which this compound exerts its effects are still under investigation. However, studies on similar compounds suggest several potential pathways:

  • Microtubule Destabilization : Certain indene derivatives have been shown to inhibit microtubule assembly, which is crucial for cell division. This property can lead to apoptosis in rapidly dividing cancer cells .
  • Caspase Activation : Apoptosis-inducing activities have been observed with related compounds that enhance caspase activity, leading to programmed cell death in cancer cells .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various indene derivatives on MDA-MB-231 and HepG2 cell lines. The results indicated that compounds similar to this compound had IC50 values ranging from 2.43 to 14.65 µM against these cancer cells. Notably, selectivity was observed against non-cancerous cells, highlighting the potential for targeted cancer therapies .

Case Study 2: Neuroprotection

Research into the neuroprotective effects of indene derivatives revealed that they could mitigate oxidative stress in neuronal cells. This suggests a possible application in treating conditions like Alzheimer’s disease or other neurodegenerative disorders .

Comparative Table of Biological Activities

Activity TypeCompoundCell Line/ModelIC50 (µM)Reference
Antitumor(2-methyl-2,3-dihydro...)MDA-MB-2312.43 - 7.84
Antitumor(2-methyl-2,3-dihydro...)HepG24.98 - 14.65
NeuroprotectiveIndene DerivativeNeuronal CellsNot specified

Q & A

Basic: What are the recommended methods for synthesizing and characterizing (2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride?

Answer:
Synthesis typically involves reductive amination of indan-2-one derivatives or catalytic hydrogenation of nitrile intermediates. Characterization requires:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the bicyclic indane structure and amine proton integration.
  • X-ray Crystallography: Use SHELX or WinGX for single-crystal structure determination to validate stereochemistry .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H]+^+ at m/z 168.64) .

Table 1: Key Characterization Parameters

TechniqueExpected OutcomeReference
1H^1H-NMRδ 1.8–2.1 (m, CH2_2), δ 3.2–3.5 (m, NH2_2)
X-rayC9 _9H11 _{11}ClN, space group P21 _1/c
MS[M+H]+^+ = 169.1

Advanced: How can researchers resolve contradictions in reported CNS activity data for this compound?

Answer: Discrepancies in CNS effects (e.g., stimulant vs. sedative) may arise from:

  • Chirality: The compound’s stereoisomers (if present) can exhibit divergent pharmacological profiles. Use chiral HPLC (e.g., Chiralpak® columns) to separate enantiomers .
  • Experimental Models: Rodent behavioral assays (e.g., forced swim test for depression) vs. in vitro receptor binding (e.g., σ-1 receptor affinity) may yield conflicting results. Validate findings across multiple models .
  • Dose-Dependency: Perform dose-response studies (0.1–100 mg/kg) to identify biphasic effects .

Basic: What analytical techniques are optimal for assessing purity and stability?

Answer:

  • HPLC-PDA: Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% area).
  • Thermogravimetric Analysis (TGA): Assess decomposition temperature (decomposes >200°C) .
  • pH Stability: Test solubility and degradation in buffers (pH 1–12) under accelerated conditions (40°C/75% RH) .

Table 2: Stability Under Storage Conditions

ConditionDegradation (%)TimeframeReference
4°C (dry)<1%12 months
25°C (humid)15%6 months

Advanced: How can computational modeling predict interactions with CNS targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to monoamine transporters (e.g., DAT, SERT). Validate with experimental IC50_{50} values .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability in lipid bilayers, relevant for blood-brain barrier penetration .
  • QSAR: Coramine derivatives with indane scaffolds show higher σ-1 affinity; use this to prioritize analogs .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods for weighing (dust formation risk) .
  • Waste Disposal: Neutralize with 10% acetic acid before incineration .

Advanced: What strategies address low bioavailability in preclinical studies?

Answer:

  • Salt Selection: Compare hydrochloride vs. maleate salts for solubility (e.g., 23 mg/mL vs. 8 mg/mL in water) .
  • Prodrug Design: Synthesize acetylated analogs to enhance lipophilicity (logP >2.5) .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (70–100 nm) for sustained release .

Basic: How is chirality confirmed in the synthesis of this compound?

Answer:

  • Polarimetry: Measure optical rotation (e.g., [α]D20_D^{20} = +15° in methanol) .
  • Chiral Derivatization: React with Mosher’s acid chloride and analyze via 1H^1H-NMR .

Advanced: How to reconcile in vitro vs. in vivo neurotoxicity data?

Answer:

  • Metabolite Screening: Use LC-MS/MS to identify reactive metabolites (e.g., N-oxides) in liver microsomes .
  • Blood-Brain Barrier (BBB) Models: Compare Transwell® assays (MDCK-MDR1 cells) with in vivo brain/plasma ratios .

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